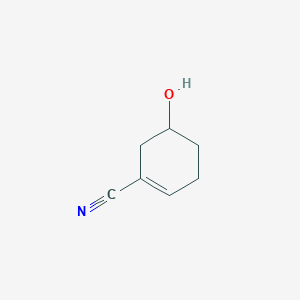

5-Hydroxycyclohex-1-ene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxycyclohexene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h2,7,9H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGSOJWTUDVDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733850 | |

| Record name | 5-Hydroxycyclohex-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91759-03-4 | |

| Record name | 5-Hydroxycyclohex-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxycyclohex 1 Ene 1 Carbonitrile and Analogous Structures

Chemo-Selective Synthetic Pathways

Chemo-selective synthetic methods are crucial for the synthesis of multifunctional molecules like 5-Hydroxycyclohex-1-ene-1-carbonitrile, where one functional group must be transformed in the presence of another. The development of such pathways allows for the targeted modification of a molecule without the need for extensive protecting group strategies.

Luche Reduction Approaches to Hydroxycyclohexene-Carbonitriles

The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is particularly valuable due to its remarkable chemo-selectivity, allowing for the reduction of a ketone in the presence of other reducible functional groups, such as aldehydes. wikipedia.org The reaction is typically carried out using sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgthermofisher.com

The selectivity of the Luche reduction is attributed to the Hard-Soft Acid-Base (HSAB) principle. The Ce³⁺ ion, a hard Lewis acid, is believed to activate the carbonyl group, making it more susceptible to nucleophilic attack. wikipedia.org Furthermore, in the presence of methanol, the active reducing species is thought to be a cerium borohydride complex or methoxyborohydrides, which are "harder" nucleophiles and preferentially attack the "harder" carbonyl carbon over the "softer" β-carbon of the enone system. wikipedia.orgorganic-chemistry.org This leads to the exclusive formation of the 1,2-reduction product, the allylic alcohol, while suppressing the competing 1,4-conjugate addition. wikipedia.org

In the context of synthesizing this compound, the Luche reduction would be applied to a precursor such as 5-oxocyclohex-1-ene-1-carbonitrile. The key challenge is the chemo-selective reduction of the ketone in the presence of the nitrile group. While the Luche reduction is well-known for its selectivity over aldehydes, its selectivity in the presence of nitriles is also a critical consideration. Generally, nitriles are less reactive towards sodium borohydride than ketones, and various methods exist for the reduction of nitriles to amines, often requiring stronger reducing agents or specific catalysts. organic-chemistry.org The mild conditions of the Luche reduction are therefore expected to favor the reduction of the enone over the nitrile.

A study on the stereoselective Luche reduction of deoxynivalenol, a complex natural product containing an α,β-unsaturated ketone, demonstrated the high stereoselectivity that can be achieved with this method. nih.gov The reduction of the C8 ketone proceeded with high efficiency to yield the corresponding alcohol, highlighting the utility of this reaction in complex molecular settings. nih.gov

| Precursor | Product | Reagents | Key Features |

| α,β-Unsaturated Ketone | Allylic Alcohol | NaBH₄, CeCl₃, MeOH | High 1,2-selectivity, Chemo-selective for ketones over aldehydes |

| 5-Oxocyclohex-1-ene-1-carbonitrile | This compound | NaBH₄, CeCl₃, MeOH | Expected chemo-selective reduction of the ketone in the presence of the nitrile |

Tandem Michael Addition Reactions for Substituted Cyclohexenes

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. acs.orgnih.gov Tandem Michael additions are particularly powerful for the construction of cyclic systems, including substituted cyclohexenes. These reactions typically involve the conjugate addition of a nucleophile (a Michael donor) to an electron-deficient alkene (a Michael acceptor), followed by a subsequent intramolecular reaction. acs.orgnih.gov

The synthesis of functionalized cyclohexene (B86901) derivatives can be achieved through a domino Michael-Michael reaction sequence. For instance, a strategy for the synthesis of highly functionalized cyclohexanone derivatives containing an all-carbon quaternary center from α-(aryl/alkyl)methylidene-β-keto esters or β-diketones has been described. acs.org This K-enolate mediated domino Michael–Michael reaction sequence proceeds with moderate to good yield and excellent diastereoselectivity. acs.org Similarly, Li-enolates of β-keto esters or β-diketones undergo a facile domino Michael–Michael reaction with nitro-olefins to afford the corresponding nitrocyclohexane derivatives in good yields and with excellent diastereoselectivity. acs.org

An asymmetric tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane and α,β-unsaturated aldehydes has been developed to provide multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities. organic-chemistry.org This process is catalyzed by a bulky chiral secondary amine in combination with LiClO₄ and DABCO. organic-chemistry.org

| Michael Donor | Michael Acceptor | Catalyst/Promoter | Product Type |

| β-Keto esters or β-Diketones | Nitro-olefins | Li-base | Nitrocyclohexane derivatives |

| α-(Aryl/alkyl)methylidene-β-keto esters | - | K-enolate | Functionalized cyclohexanones |

| (3-Carboxy-2-oxopropylidene)triphenylphosphorane | α,β-Unsaturated aldehydes | Chiral secondary amine, LiClO₄, DABCO | 6-Carboxycyclohex-2-en-1-ones |

Annulation Strategies for Cyclohexene Ring Formation

Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and polycyclic compounds. wikipedia.orgbyjus.com The Robinson annulation and phosphine-catalyzed [4+2] annulation are two prominent strategies for the construction of six-membered rings, including cyclohexene derivatives.

The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form an α,β-unsaturated cyclic ketone. wikipedia.orgbyjus.commasterorganicchemistry.com This method is a cornerstone in the synthesis of steroids and other natural products. wikipedia.org A modified Robinson annulation process has been developed for the synthesis of α,α-disubstituted β,γ-unsaturated cyclohexanone systems. researchgate.net This involves the reductive alkylation of γ-cyano-α,β-unsaturated ketones, which are readily available from α-cyano ketones via a Robinson annulation process. researchgate.net

Phosphine-catalyzed [4+2] annulation of α-alkylallenoates with activated olefins provides an efficient route to highly functionalized cyclohexenes. nih.govscispace.comnih.gov For example, the reaction of α-alkylallenoates with arylidenemalononitriles, catalyzed by hexamethylphosphorous triamide (HMPT), yields 5,5-dicyano-4,6-disubstituted cyclohex-1-enecarboxylates in excellent yields and with moderate to high diastereoselectivities. nih.govnih.gov Interestingly, switching the catalyst to a triarylphosphine can invert the polarity of the 1,4-dipole synthon, leading to the formation of 4,4-dicyano-5-substituted cyclohex-1-enecarboxylates. nih.govnih.gov

| Annulation Strategy | Reactants | Catalyst | Product Type |

| Robinson Annulation | Ketone + Methyl vinyl ketone | Base or Acid | α,β-Unsaturated cyclohexenone |

| Modified Robinson Annulation | α-Cyano ketone | - | γ-Cyano-α,β-unsaturated cyclohexenone |

| Phosphine-catalyzed [4+2] Annulation | α-Alkylallenoate + Arylidenemalononitrile | HMPT or Triarylphosphine | Dicyano-substituted cyclohexene-carboxylates |

Cyclization Techniques for Related Cyclohexene Derivatives

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic molecules from acyclic precursors. The efficiency of these reactions is often enhanced by the proximity of the reacting functional groups. For the synthesis of this compound, an intramolecular cyclization could be envisioned from a suitably functionalized acyclic precursor.

Biocatalytic approaches offer a green and highly selective alternative for the synthesis of chiral molecules. nih.govnih.gov Enzymes can catalyze a wide range of transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes has been successfully applied in the pharmaceutical industry for the preparation of chiral intermediates. nih.gov For instance, the enzymatic desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral building blocks. mdpi.com A stereoselective synthesis of a functionalized cyclohexene derivative was achieved through the enzymatic desymmetrization of a meso-1,2-(dihydroxymethyl)cyclohex-4-ene using porcine pancreatic lipase (PPL). mdpi.com

Regioselective and Diastereoselective Transformations in Cyclohexene Systems

The control of regioselectivity and diastereoselectivity is a central theme in modern organic synthesis. In the context of cyclohexene synthesis, this involves controlling the position and relative stereochemistry of substituents on the six-membered ring.

A cascade inter–intramolecular double Michael strategy has been reported for the diastereoselective synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in most cases. beilstein-journals.org The stereochemical outcome is rationalized by the relative stereochemistry of the substituents in the enolate intermediate arising from the first Michael addition. beilstein-journals.org

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a target molecule.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules with high enantiomeric excess. nih.govnih.gov Chiral secondary amines are effective catalysts for a variety of transformations, including Michael additions and tandem reactions. beilstein-journals.orgmdpi.com For example, a highly stereoselective one-pot procedure involving an enantioselective Michael addition promoted by a low loading of an amino-squaramide catalyst, followed by an achiral base-catalyzed domino Michael–Knoevenagel-type 1,2-addition sequence, provides efficient access to fully substituted cyclohexanes bearing five contiguous stereogenic centers in good yields and excellent stereoselectivities. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize environmental impact. This includes using safer solvents, improving energy efficiency, and maximizing the incorporation of starting materials into the final product.

Developing solvent-free and catalyst-efficient methods is a core goal of green chemistry. chemrxiv.org The dehydration of cyclohexanol to produce cyclohexene, for example, can be achieved using solid acid catalysts that can be recovered and reused, reducing waste. researchgate.net Supported catalysts, such as methanesulfonic acid on a ceramic ball, have shown high yields (85%-90%) and can be regenerated. researchgate.net

Organocatalysis itself is often considered a green approach as it avoids the use of potentially toxic heavy metals. chemrxiv.org Furthermore, advancements in this field include the development of bifunctional catalytic systems and mechanochemistry, which can enhance enantioselectivity under mild or even solvent-free conditions. chemrxiv.org For instance, an iridium(I) catalyst has been used for the atom-economical synthesis of acyl-cyclohexenes from 1,5-diols, producing only water and hydrogen gas as byproducts. acs.org

Table 2: Comparison of Catalytic Methods for Cyclohexene Synthesis

| Catalytic Method | Catalyst | Conditions | Key Advantages |

|---|---|---|---|

| Dehydration of Cyclohexanol | Solid Acid (e.g., MSA on ceramic) | High temperature (250°C) | Reusable catalyst, good yield (85-90%). researchgate.net |

| Asymmetric Transfer Hydrogenation | Bifunctional Ruthenium | Mild conditions | High enantioselectivity for chiral cyclohexanols. mdpi.com |

| Acceptorless Dehydrogenation | Iridium(I) with CataCXium A ligand | N/A | Atom-economical, produces H₂O and H₂ as byproducts. acs.org |

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the mass of the desired product. buecher.de Addition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they incorporate all atoms from the reactants into the product. researchgate.net In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy.

Reaction Mechanisms and Mechanistic Investigations Involving 5 Hydroxycyclohex 1 Ene 1 Carbonitrile

Detailed Reaction Pathways of Formation

The formation of the 5-Hydroxycyclohex-1-ene-1-carbonitrile framework can be envisaged through several powerful synthetic strategies, each with its own distinct mechanistic pathway. While specific studies detailing the synthesis of this exact molecule are not prevalent in the reviewed literature, the following sections discuss relevant and analogous reaction pathways that are fundamental to the construction of similar hydroxycyclohexene systems.

Pericyclic Reactions and Cycloadditions in Cyclohexene (B86901) Systems

Pericyclic reactions, particularly the Diels-Alder reaction, represent a highly efficient method for the construction of six-membered rings. mdpi.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a new six-membered ring with high stereospecificity. mdpi.comnih.gov In the context of this compound, a plausible retrosynthetic analysis would involve the reaction of a suitable 1,3-diene with a dienophile containing a cyano group.

The stereochemistry of the Diels-Alder reaction is a key feature, with the relative orientation of substituents on the diene and dienophile being retained in the product. mdpi.com For cyclic dienes, this can lead to the formation of bicyclic products, a principle that can be extended to the synthesis of complex cyclohexene derivatives. bldpharm.com The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. nih.gov

A hypothetical Diels-Alder approach to a precursor of this compound could involve a diene with a protected hydroxyl group at the appropriate position and a dienophile such as acrylonitrile. The subsequent functional group manipulation would then yield the target molecule.

| Reaction Type | Key Features | Relevance to this compound |

| Diels-Alder Reaction | [4+2] Cycloaddition, Concerted mechanism, High stereospecificity | A primary method for forming the cyclohexene core. |

| Hetero-Diels-Alder | Involves heteroatoms in the diene or dienophile | Could be used to introduce the hydroxyl or nitrile functionalities directly. |

Radical Cyclization Routes to Hydroxycyclohexene Fused Carbocycles

Radical cyclization reactions offer a powerful alternative for the synthesis of cyclic systems, including hydroxycyclohexene derivatives. nih.gov These reactions proceed through radical intermediates and are often characterized by their high efficiency in forming five- and six-membered rings. nih.gov The general mechanism involves three key steps: selective radical generation, intramolecular radical cyclization, and quenching of the resulting cyclized radical. nih.gov

The synthesis of hydroxycyclohexene fused carbocycles has been achieved via vinyl radical cyclization. rsc.org Such reactions typically employ a radical initiator, like azobisisobutyronitrile (AIBN), and a mediator, such as tributyltin hydride (Bu3SnH), to generate and propagate the radical species. rsc.org The regioselectivity of the cyclization (i.e., exo versus endo) is a critical aspect, with the formation of the more thermodynamically stable ring generally being favored. nih.gov

For the formation of a molecule like this compound, a potential radical cyclization strategy could involve an acyclic precursor containing an appropriately positioned radical precursor (e.g., a halide), a double or triple bond to act as the radical acceptor, and the necessary hydroxyl and nitrile functionalities (or their precursors). The stereochemical outcome of such cyclizations can often be controlled by the substrate's existing stereocenters.

| Radical Cyclization Step | Description |

| Initiation | Generation of a radical species from a precursor. |

| Propagation | Intramolecular attack of the radical on a multiple bond to form a cyclic radical. |

| Termination | Quenching of the cyclic radical to yield the final product. |

Role of Specific Reagents and Catalysts in Mechanistic Steps

The choice of reagents and catalysts is paramount in directing the outcome and efficiency of the reactions leading to substituted cyclohexenes. In many synthetic approaches, catalysts are employed to enhance reaction rates, control stereoselectivity, and even enable entirely new reaction pathways.

For instance, in cascade reactions that form functionalized cyclohexenes, a base such as cesium carbonate (Cs2CO3) can mediate multiple steps, including initial Michael additions and subsequent intramolecular aldol (B89426) reactions. rsc.org Lewis acids are also well-known to catalyze Diels-Alder reactions, often leading to increased regioselectivity and reaction rates. researchgate.net

In the context of radical cyclizations, the initiator and mediator play crucial roles. The choice of initiator will determine the conditions under which the radical is formed, while the mediator influences the efficiency of the chain process. rsc.org Furthermore, transition metal catalysts, such as those based on copper or palladium, can be employed to facilitate radical processes or to catalyze cycloaddition and cross-coupling reactions that may be part of a synthetic route to this compound. nih.govresearchgate.net For example, zinc-based catalysts have been developed for the hydrolysis of nitriles to carboxamides, a potential transformation of the target molecule. google.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. rsc.orgyoutube.com By modeling the potential energy surface of a reaction, researchers can gain insights into the structures of transition states and intermediates, calculate activation energies, and predict reaction outcomes.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

DFT calculations allow for the detailed investigation of the geometric and electronic structures of transition states and intermediates along a reaction pathway. rsc.org For cycloaddition reactions, DFT can be used to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and any intermediate species. mdpi.com The calculated structures can reveal key bonding interactions and steric effects that govern the reaction's progress.

In a study on the synthesis of multisubstituted cyclohexenes, DFT calculations were used to map out a five-step cascade reaction, identifying the intermediates and transition states for a Michael addition, an intramolecular aldol reaction, an annulative SuFEx reaction, and a desulfonation. rsc.org Similar computational approaches could be applied to investigate the formation of this compound, providing a molecular-level understanding of the reaction mechanism. Such studies can also be used to rationalize the stereochemical outcome of a reaction by comparing the energies of different diastereomeric transition states. nih.govresearchgate.net

Energy Profiles and Reaction Rate Calculations

A key output of computational mechanistic studies is the reaction energy profile, which plots the energy of the system as it progresses from reactants to products. rsc.org These profiles clearly show the activation energies for each step, which are directly related to the reaction rates. The rate-determining step of a multi-step reaction is the one with the highest activation energy barrier.

DFT calculations can provide quantitative predictions of these energy barriers. rsc.org For example, in the aforementioned cascade reaction for cyclohexene synthesis, the intramolecular SuFEx reaction was identified as the rate-determining step with a calculated free energy barrier of 22.8 kcal/mol. rsc.org By comparing the energy profiles of competing reaction pathways, it is possible to predict which product will be favored under a given set of conditions. These theoretical calculations of reaction rates can be invaluable for optimizing experimental conditions to improve the yield and selectivity of a desired product like this compound.

| Computational Parameter | Information Gained |

| Transition State Geometry | Provides a snapshot of the bond-forming/breaking process. rsc.org |

| Intermediate Structures | Identifies stable species along the reaction pathway. rsc.org |

| Activation Energy (ΔG‡) | Determines the rate of a reaction step. rsc.org |

| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of a reaction. |

Enzymatic Transformations of Related Cyclohexene Substrates

The anaerobic metabolism of cyclic compounds is a critical biogeochemical process, and the enzymatic pathways involving cyclohexene-1-carbonyl-CoA derivatives are central to the breakdown of aromatic and alicyclic molecules in the absence of oxygen. These pathways are particularly well-studied in fermenting, denitrifying, and metal-reducing bacteria, which utilize these substrates as carbon and energy sources. The transformation of these cyclohexene derivatives ultimately funnels into central metabolic pathways.

A key intermediate in these pathways is cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA). Its formation and subsequent conversion are mediated by a suite of specialized enzymes, primarily acyl-CoA dehydrogenases and hydratases. These enzymes are crucial for overcoming the stability of the cyclic core and initiating ring cleavage.

In the fermenting bacterium Syntrophus aciditrophicus, Ch1CoA is an intermediate in both benzoate (B1203000) and crotonate fermentation, which leads to the production of acetate (B1210297) and cyclohexane (B81311) carboxylate. researchgate.netresearchgate.net This organism employs a unique metabolic strategy where the degradation of one substrate generates reducing equivalents that are consumed in the reduction of another, with cyclohexene-1-carbonyl-CoA derivatives playing a pivotal role as electron acceptors. researchgate.net

The degradation of cyclohexane carboxylic acid (CHC) in anaerobic bacteria also proceeds through Ch1CoA. In organisms like the iron-reducing bacterium Geobacter metallireducens and the phototrophic bacterium Rhodopseudomonas palustris, CHC is first activated to its CoA-thioester, cyclohexanecarboxyl-CoA (ChCoA). openbiotechnologyjournal.comnih.gov This is then dehydrogenated to yield Ch1CoA by the enzyme cyclohexanecarboxyl-CoA dehydrogenase. openbiotechnologyjournal.comnih.gov

The fate of cyclohex-1-ene-1-carboxyl-CoA varies between different microorganisms, highlighting the diversity of anaerobic metabolic strategies. In Rhodopseudomonas palustris, Ch1CoA is hydrated and then undergoes further reactions within the benzoyl-CoA degradation pathway. openbiotechnologyjournal.comnih.gov In contrast, Geobacter metallireducens employs an unusual 1,4-dehydrogenation of Ch1CoA to form cyclohexa-1,5-diene-1-carboxyl-CoA, which then enters the central aromatic compound degradation pathway. nih.govnih.gov

The enzymes involved in these transformations have been isolated and characterized. For instance, two key enzymes in Syntrophus aciditrophicus are cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase. researchgate.netresearchgate.netsigmaaldrich.com Both are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes. researchgate.netsigmaaldrich.com The cyclohex-1-ene-1-carboxyl-CoA dehydrogenase from this organism further oxidizes its substrate to cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.netsigmaaldrich.com In the denitrifying bacterium Thauera aromatica, an enzyme named cyclohexa-1,5-diene-1-carbonyl-CoA hydratase has been identified, which catalyzes the hydration of its substrate to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a step in the anaerobic metabolism of benzoyl-CoA. wikipedia.org

These biochemical pathways underscore the metabolic versatility of anaerobic microorganisms in the degradation of resilient cyclic compounds. The intermediates, particularly cyclohexene-1-carbonyl-CoA derivatives, are central hubs that connect the metabolism of various aromatic and alicyclic substrates.

Interactive Data Table: Key Enzymes in Cyclohexene-1-carbonyl-CoA Derivative Metabolism

| Enzyme | Substrate(s) | Product(s) | Organism(s) | Cofactor(s) |

| Cyclohexanecarboxyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | Syntrophus aciditrophicus, Geobacter metallireducens, Rhodopseudomonas palustris | FAD |

| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | Cyclohexa-1,5-diene-1-carboxyl-CoA | Syntrophus aciditrophicus, Geobacter metallireducens | FAD |

| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Cyclohexa-1,5-diene-1-carboxyl-CoA | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica | Not specified |

| Benzoyl-CoA Ligase | Benzoate, ATP, CoA | Benzoyl-CoA, AMP, PPi | Syntrophus aciditrophicus | ATP |

| Succinyl-CoA:CHC CoA Transferase | Cyclohexane carboxylic acid, Succinyl-CoA | Cyclohexanecarboxyl-CoA, Succinate | Geobacter metallireducens | CoA |

Interactive Data Table: Research Findings on Cyclohexene-1-carbonyl-CoA Pathways

| Finding | Organism(s) | Key Intermediate(s) | Metabolic Context | Reference(s) |

| Formation of cyclohexane carboxylate from benzoate and crotonate involves the reduction of CoA-esters. | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA, Cyclohexa-1,5-diene-1-carboxyl-CoA | Anaerobic fermentation | researchgate.netresearchgate.netsigmaaldrich.com |

| Anaerobic degradation of cyclohexane carboxylic acid proceeds via activation to its CoA-ester and subsequent dehydrogenation. | Rhodopseudomonas palustris, Geobacter metallireducens | Cyclohexanecarboxyl-CoA, Cyclohex-1-ene-1-carboxyl-CoA | Anaerobic respiration/phototrophy | openbiotechnologyjournal.comnih.gov |

| A novel 1,4-dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA has been identified. | Geobacter metallireducens | Cyclohex-1-ene-1-carboxyl-CoA, Cyclohexa-1,5-diene-1-carboxyl-CoA | Anaerobic degradation of cyclohexane carboxylic acid | nih.govnih.gov |

| The central pathway for anaerobic benzoyl-CoA metabolism is initiated by ring reduction to cyclohexa-1,5-diene-1-carbonyl-CoA. | Thauera aromatica | Cyclohexa-1,5-diene-1-carboxyl-CoA, 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | Anaerobic degradation of aromatic compounds | wikipedia.org |

| Transient accumulation of cyclohex-1-ene carboxylate and cyclohexane carboxylate occurs during benzoate metabolism. | Syntrophus aciditrophicus | Cyclohex-1-ene carboxylate, Cyclohexane carboxylate | Syntrophic benzoate metabolism | nih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Hydroxycyclohex 1 Ene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Hydroxycyclohex-1-ene-1-carbonitrile, offering detailed information on atomic connectivity and three-dimensional arrangement.

Two-Dimensional NMR Studies for Absolute Configuration Determination

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of stereochemistry. oatext.com Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative orientation of substituents on the cyclohexene (B86901) ring.

For this compound, a key determination is the relative stereochemistry of the hydroxyl group at the C-5 position. A NOESY experiment could reveal correlations between the proton on the hydroxyl-bearing carbon (H-5) and nearby protons on the ring. The presence or absence of specific cross-peaks provides direct evidence for whether the hydroxyl group is in a cis or trans relationship to its neighbors, which helps define the diastereomeric form of the molecule. The determination of the absolute configuration would then typically require comparison with a known chiral standard or correlation with computational models.

Spectroscopic Signatures of Hydroxyl and Nitrile Functional Groups on the Cyclohexene Ring

The presence and electronic environment of the key functional groups in this compound are confirmed by characteristic signals in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the hydroxyl (-OH) proton typically appears as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature, often ranging from 1.0 to 5.5 ppm. libretexts.org This peak can be confirmed by its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the sample. libretexts.orglibretexts.org The proton on the carbon bearing the hydroxyl group (H-5) would be expected in the alcohol region, typically around 3.5-4.5 ppm. The vinylic proton (H-2) would appear further downfield.

In the ¹³C NMR spectrum, the carbon of the nitrile group (C≡N) absorbs in a characteristic range of 115 to 130 δ. libretexts.org The quaternary carbon of the cyclohexene ring attached to the nitrile group (C-1) is also found in this region. The carbon atom bonded to the hydroxyl group (C-5) would resonate in the typical range for secondary alcohols, approximately 60-75 ppm. The sp² hybridized carbons of the double bond (C-1 and C-2) would appear significantly downfield, generally between 125 and 140 δ. smolecule.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OH | 1.0 - 5.5 (Broad Singlet) | - |

| H-5 (CH-OH) | ~3.5 - 4.5 | - |

| Ring Protons | ~1.5 - 2.5 | - |

| C-5 (CH-OH) | - | ~70 - 75 |

| C=C (Alkene) | - | ~125 - 140 |

| C≡N (Nitrile) | - | ~115 - 120 |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. bldpharm.com For this compound (molecular formula C₇H₉NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 123.15. chemscene.com

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uk Common fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 106.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 105. libretexts.org

Loss of the nitrile radical (•CN): Producing a fragment at m/z 97.

Retro-Diels-Alder reaction: Cyclohexene derivatives are known to undergo this characteristic ring-cleavage reaction, which would split the molecule into two smaller fragments, providing further evidence for the core structure. docbrown.inforesearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be distinguished by the following key absorption bands:

O-H Stretch: A strong and characteristically broad absorption band for the hydroxyl group, appearing in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding. libretexts.org

C≡N Stretch: A sharp and typically intense absorption for the nitrile group is found in the range of 2210-2260 cm⁻¹. This peak is highly diagnostic as few other functional groups absorb in this region. libretexts.orgspectroscopyonline.comquimicaorganica.org

C=C Stretch: A medium-intensity band from the carbon-carbon double bond in the cyclohexene ring, expected around 1620-1680 cm⁻¹. smolecule.com

C-O Stretch: A strong absorption corresponding to the carbon-oxygen single bond of the secondary alcohol, which typically appears in the 1000-1200 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitrile | C≡N Stretch | 2210 - 2260 | Sharp, Medium-Intense |

| Alkene | C=C Stretch | 1620 - 1680 | Medium |

| Alcohol | C-O Stretch | 1000 - 1200 | Strong |

X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral center.

If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray diffraction analysis would provide an unambiguous structural model. This would confirm the half-chair conformation of the cyclohexene ring and definitively establish the spatial orientation of the hydroxyl substituent. While experimental crystallographic data for the parent compound is not currently available in public databases, studies on analogous cyclohexene structures show that substituent positioning significantly influences the ring's puckering. smolecule.com Therefore, such an analysis would be invaluable for validating the stereochemical assignments suggested by other spectroscopic methods.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Given that this compound possesses a stereocenter at C-5, it is a chiral molecule that can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the primary technique for analyzing chiral molecules. libretexts.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org Each enantiomer of a chiral compound will produce a unique CD spectrum, with one being the mirror image of the other. The sign and intensity of the observed Cotton effects are directly related to the molecule's absolute configuration. nih.gov By comparing the CD spectrum of a synthesized sample to that of a known, enantiomerically pure standard, one can determine the enantiomeric excess (ee) and confirm the success of an asymmetric synthesis. The CD spectrum is also highly sensitive to the molecule's conformation, providing further insights into its three-dimensional structure in solution. nih.gov

Computational and Theoretical Investigations of 5 Hydroxycyclohex 1 Ene 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. For 5-Hydroxycyclohex-1-ene-1-carbonitrile, these calculations would elucidate its reactivity, stereochemistry, and energetic characteristics.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is a key determinant of its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilicity. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitrile group and the electron-donating hydroxyl group on the cyclohexene (B86901) ring would significantly influence the energies and localizations of the HOMO and LUMO. The nitrile group would likely lower the energy of the LUMO, making the carbon atom of the nitrile a potential site for nucleophilic attack. The hydroxyl group and the double bond would contribute to the HOMO, suggesting these as sites for electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.

Conformation Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is not rigid. The cyclohexene ring can adopt different conformations, and the hydroxyl substituent can be in either an axial or equatorial position. Conformational analysis, through computational methods, can determine the relative energies of these different arrangements and identify the most stable conformer. libretexts.org

For a disubstituted cyclohexene, the chair-like and boat-like conformations are considered. The substituents' steric bulk and electronic interactions play a crucial role in determining the lowest energy conformation. youtube.com In the case of this compound, the hydroxyl group at the C5 position can exist in two diastereomeric forms relative to the plane of the ring. Computational modeling would calculate the energy of each conformer, with the general principle being that larger substituents prefer the equatorial position to minimize steric strain. scispace.com

The stereochemical preferences would be quantified by the energy difference between the conformers. This information is vital for understanding how the molecule might interact with other molecules, such as enzymes or receptors, where a specific three-dimensional shape is often required for activity.

Heats of Formation and Thermodynamic Stabilities

The heat of formation is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a molecule. acs.org Computational chemistry provides reliable methods to calculate the heat of formation.

The stability of this compound can be compared to other isomers or related compounds. The presence of the double bond in the cyclohexene ring introduces some ring strain compared to a saturated cyclohexane (B81311) ring. youtube.com However, the conjugation of the double bond with the nitrile group could provide some electronic stabilization. The thermodynamic stability of alkenes generally increases with the number of alkyl substituents on the double bond. libretexts.org

Calculations of the Gibbs free energy of formation would provide the most complete picture of thermodynamic stability under specific conditions.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com

Conformational Flexibility and Solvent Effects (if applicable)

Molecular dynamics simulations can model the conformational flexibility of this compound by simulating the movement of its atoms over a period of time. This would reveal the transitions between different conformations and the time scales on which these changes occur. acs.orgacs.org

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of the solute. The hydroxyl group, in particular, would be expected to form hydrogen bonds with protic solvents, which could stabilize certain conformations over others. Understanding these solvent effects is crucial for predicting the behavior of the molecule in a realistic chemical environment.

Retrosynthetic Analysis and Prediction Modeling

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. synthiaonline.com In recent years, computational tools have been developed to aid in this process. nih.govsigmaaldrich.comacs.org

These software programs utilize large databases of chemical reactions and apply algorithms to identify potential disconnections in the target molecule that correspond to reliable chemical transformations. For this compound, a retrosynthetic analysis program might suggest disconnections such as:

A Diels-Alder reaction: forming the cyclohexene ring from a suitable diene and dienophile.

Functional group interconversions: for example, introducing the nitrile group via a nucleophilic substitution or the hydroxyl group via reduction of a ketone.

Prediction modeling software can also score the feasibility of different synthetic routes based on factors like reaction yields, cost of starting materials, and number of steps. arxiv.org This allows chemists to prioritize the most promising synthetic strategies for laboratory investigation.

Application of Computational Tools for Retrosynthetic Planning

The strategic planning of synthetic routes for complex organic molecules has been significantly enhanced by the advent of computational retrosynthesis tools. These software platforms employ sophisticated algorithms and vast reaction databases to deconstruct a target molecule into simpler, commercially available precursors. For a molecule such as this compound, these tools can propose multiple synthetic pathways, offering chemists a powerful resource for designing efficient and novel syntheses.

Computer-aided synthesis planning (CASP) tools, such as SYNTHIA™ and platforms offered by the Chemical Abstracts Service (CAS), operate by applying a set of expert-coded chemical rules or machine learning models to identify strategic bond disconnections in the target structure. The process begins with the chemist inputting the structure of this compound into the software. The program then recursively breaks down the molecule into a tree of precursors, a process known as generating a retrosynthetic tree.

Modern retrosynthesis software allows for a high degree of customization to tailor the output to specific research needs. For instance, a user can set various parameters to guide the search, including:

Cost limits for starting materials to ensure an economical route.

Exclusion of certain reagents or reaction types , which may be undesirable due to safety, environmental, or availability concerns.

Prioritization of green chemistry principles , such as the use of biocatalysis.

Stereochemical considerations , ensuring that the proposed synthesis yields the desired stereoisomer.

To illustrate the potential output of such an analysis for this compound, the following table represents a hypothetical set of key retrosynthetic disconnections and the corresponding precursors that might be identified by the software.

Interactive Data Table: Hypothetical Retrosynthetic Analysis of this compound

| Disconnection Strategy | Key Precursor(s) Identified | Associated Reaction Type | Plausibility Score * |

| C-N Bond Formation | 5-Hydroxycyclohex-1-ene-1-carbaldehyde | Cyanohydrin Formation | 0.92 |

| C-C Bond Formation (Diels-Alder) | 1,3-Butadiene, 2-Hydroxyacrylonitrile | [4+2] Cycloaddition | 0.85 |

| Functional Group Interconversion | Cyclohex-1-ene-1,5-dicarbonitrile | Selective Reduction | 0.78 |

| C=C Bond Formation (Wittig) | 4-Oxocyclohexane-1-carbonitrile | Wittig Reaction | 0.75 |

*Plausibility scores are hypothetical values on a scale of 0 to 1, where 1 indicates the highest likelihood of success based on the software's internal metrics.

This illustrative table demonstrates how computational tools can provide a structured overview of potential synthetic strategies. Each proposed disconnection is linked to a fundamental type of organic reaction, and the precursors are simpler molecules that could serve as starting points for the synthesis. By exploring these computationally generated pathways, chemists can save significant time and resources that would otherwise be spent on trial-and-error experimentation in the laboratory.

Chemical Reactivity and Derivatization of 5 Hydroxycyclohex 1 Ene 1 Carbonitrile

Reactions of the Hydroxyl Group

The secondary hydroxyl group in the allylic position of 5-hydroxycyclohex-1-ene-1-carbonitrile is a prime site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be converted into its corresponding ester through reaction with various acylating agents. A common method involves the use of an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reacting this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) would be expected to yield the corresponding ester. This type of reaction is a standard procedure for the acylation of alcohols.

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. nih.govstackexchange.com This S(_N)2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. libretexts.org This is followed by the addition of an alkyl halide (e.g., methyl iodide) to yield the corresponding ether. nih.govstackexchange.com Due to the allylic nature of the alcohol, care must be taken to control the reaction conditions to avoid potential side reactions.

Table 1: Expected Esterification and Etherification Reactions of the Hydroxyl Group This table presents expected reactions based on general principles of organic chemistry, as specific experimental data for this compound is not readily available in the searched literature.

| Reaction Type | Reactant | Reagent(s) | Expected Product |

| Esterification | This compound | Acetyl chloride, Pyridine | 5-Acetoxycyclohex-1-ene-1-carbonitrile |

| Etherification | This compound | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | 5-Methoxycyclohex-1-ene-1-carbonitrile |

Oxidation and Reduction Transformations

Oxidation: The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 5-oxocyclohex-1-ene-1-carbonitrile. A variety of oxidizing agents can be employed for this transformation. chemistrysteps.com Palladium-based catalysts, in the presence of an oxidant like oxygen, are known to be effective for the oxidation of allylic alcohols. libretexts.org Other common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and conditions like the Swern or Dess-Martin periodinane oxidations.

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol. However, a more common transformation would be the reduction of other functional groups in the molecule while the hydroxyl group is retained or protected. If the objective were to reduce the double bond or the nitrile, the hydroxyl group's reactivity would need to be considered in the choice of reducing agent. Conversely, if a different functional group were to be introduced at the carbinol carbon, it might first be oxidized to the ketone and then subjected to a reduction or other addition reaction.

Table 2: Expected Oxidation and Reduction-Related Transformations of the Hydroxyl Group This table presents expected reactions based on general principles of organic chemistry, as specific experimental data for this compound is not readily available in the searched literature.

| Reaction Type | Reactant | Reagent(s) | Expected Product |

| Oxidation | This compound | Palladium(II) acetate (B1210297), O₂ | 5-Oxocyclohex-1-ene-1-carbonitrile |

Reactions of the Nitrile Group

The nitrile group, being conjugated with the cyclohexene (B86901) double bond, exhibits reactivity typical of α,β-unsaturated nitriles.

Hydrolysis and Reduction to Amines or Aldehydes

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. sigmaaldrich.commasterorganicchemistry.comresearchgate.net Heating the compound under reflux with an aqueous acid, such as hydrochloric acid, would be expected to yield 5-hydroxycyclohex-1-ene-1-carboxylic acid. sigmaaldrich.com Alternatively, basic hydrolysis with an aqueous solution of a base like sodium hydroxide (B78521) would initially produce the sodium salt of the carboxylic acid, which upon acidification would give the final carboxylic acid product. researchgate.net

Reduction to Amines: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which would yield (5-hydroxycyclohex-1-en-1-yl)methanamine. medchemexpress.com Catalytic hydrogenation can also be employed, though conditions would need to be selected to favor reduction of the nitrile over the cyclohexene double bond. medchemexpress.com

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, typically used at low temperatures. sigmaaldrich.comvulcanchem.com This reaction would produce 5-hydroxycyclohex-1-ene-1-carbaldehyde.

Table 3: Expected Hydrolysis and Reduction Reactions of the Nitrile Group This table presents expected reactions based on general principles of organic chemistry, as specific experimental data for this compound is not readily available in the searched literature.

| Reaction Type | Reactant | Reagent(s) | Expected Product |

| Acidic Hydrolysis | This compound | HCl (aq), Heat | 5-Hydroxycyclohex-1-ene-1-carboxylic acid |

| Reduction to Amine | This compound | 1. LiAlH₄2. H₂O | (5-Hydroxycyclohex-1-en-1-yl)methanamine |

| Reduction to Aldehyde | This compound | 1. DIBAL-H2. H₂O | 5-Hydroxycyclohex-1-ene-1-carbaldehyde |

Reactions of the Cyclohexene Double Bond

The double bond in the cyclohexene ring is susceptible to addition reactions, most notably hydrogenation and halogenation.

Hydrogenation and Halogenation

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. researchgate.net This reaction would convert this compound to 5-hydroxycyclohexane-1-carbonitrile. Depending on the catalyst and reaction conditions, it is possible that the nitrile group could also be reduced. Selective hydrogenation of the double bond without affecting the nitrile is a common challenge in organic synthesis.

Halogenation: The double bond can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. For example, reaction with bromine would be expected to yield a dibromo-substituted cyclohexane (B81311) derivative.

Table 4: Expected Addition Reactions of the Cyclohexene Double Bond This table presents expected reactions based on general principles of organic chemistry, as specific experimental data for this compound is not readily available in the searched literature.

| Reaction Type | Reactant | Reagent(s) | Expected Product |

| Hydrogenation | This compound | H₂, Pd/C | 5-Hydroxycyclohexane-1-carbonitrile |

| Bromination | This compound | Br₂ | 4,5-Dibromo-3-hydroxycyclohexane-1-carbonitrile |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems. In the context of this compound, the electron-withdrawing nature of the nitrile group conjugated with the double bond suggests its potential utility as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The polarization of the double bond by the nitrile group would render it more susceptible to attack by electron-rich dienes.

While specific documented examples of this compound participating in Diels-Alder reactions are not extensively reported in readily accessible scientific literature, the general reactivity of α,β-unsaturated nitriles supports this possibility. Such reactions would lead to the formation of bicyclic structures with a cyano and a hydroxyl-substituted cyclohexene ring fused to a newly formed six-membered ring. The stereochemical outcome of such reactions would be of considerable interest, potentially leading to the formation of multiple new stereocenters.

Beyond the Diels-Alder reaction, other cycloadditions, such as 1,3-dipolar cycloadditions with nitrile oxides or azides, could also be envisaged. These reactions would introduce five-membered heterocyclic rings onto the cyclohexene framework, further expanding the molecular diversity accessible from this starting material.

Table 1: Plausible Diels-Alder Reactions of this compound This table presents hypothetical Diels-Alder reactions based on the known reactivity of similar α,β-unsaturated nitriles.

| Diene | Dienophile | Predicted Product Structure | Potential Stereochemistry |

| 1,3-Butadiene | This compound | Bicyclo[4.4.0]dec-3-ene derivative | Endo/Exo isomers possible |

| Cyclopentadiene | This compound | Tricyclic adduct | Predominantly endo adduct expected |

| Danishefsky's diene | This compound | Functionalized bicyclic system | Regio- and stereoselective |

Functionalization of the Cyclohexene Ring System

The carbon-carbon double bond in this compound is a prime site for a variety of functionalization reactions, allowing for the introduction of new chemical entities and the modification of the ring's stereochemistry. Key transformations could include epoxidation, dihydroxylation, and hydrogenation.

Epoxidation: The reaction of the cyclohexene double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide. The stereochemical outcome of this reaction would likely be influenced by the directing effect of the allylic hydroxyl group, potentially leading to a syn-epoxide. This epoxide would be a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would result in the formation of a vicinal diol. Syn-dihydroxylation is the typical outcome with these reagents, leading to the formation of a triol where the two new hydroxyl groups are on the same face of the ring. The stereochemistry would again be influenced by the pre-existing hydroxyl group.

Hydrogenation: Catalytic hydrogenation of the double bond, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would saturate the cyclohexene ring to produce the corresponding substituted cyclohexane. This reaction would create two new stereocenters, and the stereochemical outcome would depend on the catalyst and reaction conditions, with the potential for both syn and anti-addition of hydrogen relative to the existing substituents.

A United States Patent describes a reaction where the hydroxyl group of this compound is protected using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of imidazole. googleapis.com While this reaction functionalizes the hydroxyl group and not the double bond, it highlights the compound's use as a building block in multi-step syntheses. googleapis.com

Table 2: Potential Functionalization Reactions of the Cyclohexene Ring This table summarizes plausible functionalization reactions of the double bond in this compound.

| Reaction Type | Reagents | Product Functional Group | Expected Stereoselectivity |

| Epoxidation | m-CPBA | Epoxide | Syn-directing effect of allylic -OH |

| Syn-Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-addition |

| Hydrogenation | H₂, Pd/C | Alkane | Syn-addition from the less hindered face |

Applications of 5 Hydroxycyclohex 1 Ene 1 Carbonitrile in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The strategic placement of reactive functional groups on a flexible six-membered ring makes 5-Hydroxycyclohex-1-ene-1-carbonitrile a versatile precursor for a variety of complex molecules.

Precursor to Polysubstituted Cyclohexane (B81311) Derivatives

The cyclohexene (B86901) core of this compound serves as a scaffold for the stereocontrolled introduction of multiple substituents. The double bond can be subjected to a range of transformations, including epoxidation, dihydroxylation, and conjugate additions, to install new stereocenters. The hydroxyl and nitrile groups can be further manipulated to introduce additional functionality, leading to the synthesis of highly substituted cyclohexane rings that are core structures in many natural products and pharmaceutically active compounds. nih.gov

Organocatalytic domino reactions, for instance, provide a powerful strategy for the asymmetric synthesis of functionalized cyclohexanes. nih.gov These reactions can proceed through a series of Michael additions and cyclizations, often initiated by a chiral catalyst, to generate complex cyclohexane systems with high levels of stereocontrol. While direct examples employing this compound are not extensively documented in readily available literature, the principles of these reactions highlight the potential of functionalized cyanocyclohexenes in constructing such intricate structures.

Building Block for Nitrogen-Containing Heterocycles (e.g., Cyclams)

The presence of a nitrile group in this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. clockss.org The nitrile can be reduced to a primary amine, which can then participate in cyclization reactions to form various heterocyclic systems. For instance, the resulting aminomethyl group, in conjunction with the hydroxyl functionality or other introduced groups, can be utilized to construct fused or spirocyclic nitrogen heterocycles.

Nitrogen heterocycles are ubiquitous in biologically active molecules and materials science. epa.govdntb.gov.ua The development of synthetic routes to these compounds from readily available starting materials like functionalized cyclohexenes is of significant interest. The versatility of the cyclohexene scaffold allows for the introduction of various substituents that can ultimately be incorporated into the final heterocyclic product, influencing its properties and biological activity.

Scaffold for the Synthesis of Diverse Cycloalkene Skeletons

The inherent reactivity of the cyclohexene ring in this compound allows for its transformation into a variety of other cycloalkene skeletons. Ring-closing metathesis, Diels-Alder reactions, and other pericyclic reactions can be employed to construct different ring sizes and substitution patterns. The hydroxyl and nitrile groups can act as directing groups or be modified to facilitate these transformations, providing a high degree of control over the final structure. The ability to generate diverse carbocyclic frameworks is crucial in the synthesis of natural products and in the exploration of new chemical space for drug discovery. elsevierpure.com

Integration into Total Synthesis Strategies

The unique combination of functional groups and a chiral-pool-accessible core makes this compound an attractive starting material for the total synthesis of complex natural products.

Asymmetric Synthesis of Natural Product Cores (excluding biological activity studies)

The asymmetric synthesis of natural products often relies on the use of chiral building blocks that can be elaborated into the target molecule with high stereocontrol. nih.govnih.gov this compound, with its stereocenter at the hydroxyl-bearing carbon, can be accessed in enantiomerically enriched forms, making it a valuable chiral precursor. The existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions, enabling the construction of complex natural product cores with defined stereochemistry. The synthesis of various natural products containing cyclohexane units often starts from chiral and highly oxygenated cyclohexanes derived from carbohydrates, demonstrating the power of using such building blocks. elsevierpure.com

| Natural Product Core | Key Synthetic Strategy | Role of Cyclohexene Precursor |

| Hygromycin A | Ferrier's carbocyclization | Provides a chiral, highly oxygenated cyclohexane building block. elsevierpure.com |

| Lycoricidine | Catalytic Ferrier's carbocyclization | Serves as the starting point for the construction of the cyclohexane ring. elsevierpure.com |

| Mesembranol | Ferrier's carbocyclization | Used to generate the core cyclohexane structure. elsevierpure.com |

Utilization in Domino and Multicomponent Reactions

Domino and multicomponent reactions offer efficient and atom-economical pathways for the construction of complex molecules in a single operation. rsc.orgrsc.org The multiple functional groups in this compound make it an ideal substrate for such reactions. For example, a domino sequence could be initiated at the double bond, followed by reactions involving the hydroxyl and nitrile groups to rapidly build molecular complexity. nih.gov

Multicomponent reactions, where three or more reactants combine in a one-pot process, are particularly powerful for generating libraries of structurally diverse compounds. rsc.org While specific multicomponent reactions involving this compound are not prominently reported, the reactivity of its functional groups suggests its potential as a valuable component in the design of new multicomponent strategies for the synthesis of complex carbocycles and heterocycles. rsc.org The development of such reactions would provide rapid access to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Stereoselective Synthesis

The creation of specific stereoisomers of 5-Hydroxycyclohex-1-ene-1-carbonitrile is critical for its application, particularly in pharmaceuticals. The future of its synthesis is heavily reliant on the development of advanced catalytic systems that can control chirality with high precision.

Current research in cyanohydrin synthesis has utilized a range of catalysts, including enzymes, organometallics, and small organic molecules (organocatalysts). rsc.orgorganic-chemistry.org Hydroxynitrile lyases (HNLs), for instance, are well-established for their ability to catalyze the enantioselective formation of cyanohydrins, often with high conversion rates and enantiomeric excesses up to 99% in biphasic systems. rsc.org Similarly, chiral metal complexes, such as those based on titanium or lithium, have shown promise in asymmetric cyanation reactions. organic-chemistry.orgrsc.org

Future work will focus on designing catalysts specifically tailored for challenging substrates like cyclic enones. This involves several key strategies:

Immobilization and Engineering of Biocatalysts: While HNLs are effective, their application can be enhanced. Future research will likely explore advanced immobilization techniques, such as encapsulation in sol-gels or polymer matrices, to improve catalyst stability, reusability, and performance in organic solvents. rsc.org

Bifunctional and Cooperative Catalysis: Designing catalysts with multiple active sites that can simultaneously activate both the cyclohexenone substrate and the cyanide source is a promising frontier. organic-chemistry.org Theoretical studies on cyclic dipeptide catalysts, for example, suggest that complex interactions, including hydrogen bonding and π-stacking, are crucial for high enantioselectivity. nih.gov

Development of Robust Organocatalysts: Small molecule organocatalysts offer an alternative to metal-based systems and enzymes. Research into novel N-heterocyclic carbenes and phosphoranes that can catalyze the cyanosilylation of a broad range of ketones is ongoing and could be adapted for the stereoselective synthesis of this compound. organic-chemistry.org

| Catalyst Class | Potential Advantages | Key Research Focus | Hypothetical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Engineered Hydroxynitrile Lyases (HNLs) | High enantioselectivity, green reaction conditions (aqueous media). rsc.org | Protein engineering for enhanced stability and substrate scope; immobilization for reusability. rsc.org | >98% |

| Chiral Titanium-Salen Complexes | High catalytic activity, well-defined structure for rational design. organic-chemistry.org | Tuning of ligand electronics and sterics to accommodate cyclic enone substrates. | 90-97% |

| Bifunctional Organocatalysts | Metal-free, lower toxicity, moisture tolerant. | Design of catalysts with both Lewis base and Brønsted acid functionalities for cooperative activation. | 85-95% |

| Chiral Lithium Binaphtholate Complexes | Effective for aromatic aldehydes, potential for process chemistry. organic-chemistry.org | Adapting the system for ketone substrates under practical, scalable conditions. | >90% |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Traditional offline analysis methods like chromatography are time-consuming and may not capture the full picture of a dynamic reaction. Advanced spectroscopic probes for in situ (in the reaction vessel) monitoring provide real-time data, enabling faster process development and improved control. mt.com

Future research will integrate these technologies into the synthetic workflow:

Real-Time FTIR and Raman Spectroscopy: These techniques are powerful for tracking changes in functional groups. For the synthesis of this compound, in situ FTIR or Raman could monitor the disappearance of the ketone carbonyl peak of the precursor and the simultaneous appearance of the nitrile (C≡N) and hydroxyl (O-H) stretches of the product. mt.com This allows for precise determination of reaction endpoints and kinetic profiling.

Process Analytical Technology (PAT): The integration of these probes into automated reactor systems represents a significant step forward. By continuously monitoring critical process parameters, chemists can ensure reaction robustness, optimize conditions on the fly, and prevent batch failures during scale-up. mt.com

| Spectroscopic Technique | Monitored Species / Bond | Hypothetical Wavenumber (cm⁻¹) | Information Gained |

|---|---|---|---|

| FTIR Spectroscopy | Ketone (C=O) of Precursor | ~1680-1660 | Rate of starting material consumption. |

| FTIR Spectroscopy | Nitrile (C≡N) of Product | ~2250-2210 | Rate of product formation. researchgate.net |

| FTIR Spectroscopy | Hydroxyl (O-H) of Product | ~3600-3200 (broad) | Confirmation of product formation. |

| Raman Spectroscopy | Alkene (C=C) of Cyclohexene (B86901) Ring | ~1650-1600 | Structural integrity of the cyclohexene ring during reaction. |

Integration of Machine Learning and AI in Synthetic Design and Prediction

The application of AI to the synthesis of this compound is a key future direction:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can deconstruct the target molecule into simpler, commercially available precursors. mit.edu These programs, often using graph neural networks or transformer-based models, can suggest non-intuitive disconnections, potentially leading to more efficient routes than those conceived through traditional analysis. engineering.org.cnchemcopilot.com

Reaction Outcome and Condition Optimization: ML models can predict the likely success and yield of a chemical reaction under various conditions (catalyst, solvent, temperature). researchgate.net By training a model on data from cyanohydrin syntheses, researchers could predict the optimal conditions for converting a cyclohexenone precursor to this compound with high yield and selectivity, reducing the need for extensive experimental screening.

Generative Models for Catalyst Discovery: AI can also be used to design new molecules with desired properties. A generative model could be tasked with designing novel chiral ligands or organocatalysts predicted to have high efficacy for the stereoselective synthesis of the target compound. frontiersin.org

| AI/ML Application | Methodology | Potential Impact on Synthesis |

|---|---|---|

| Retrosynthesis Planning | Template-based or template-free models analyze known reactions to propose synthetic steps. acs.org | Discovery of novel, more efficient, or more sustainable synthetic routes. engineering.org.cn |

| Reaction Condition Prediction | Algorithms trained on reaction databases predict yields and selectivity for given reactants, catalysts, and solvents. researchgate.net | Accelerated optimization of reaction conditions, minimizing experimental effort. |

| Catalyst Design | Generative models and property prediction algorithms design new molecular structures. frontiersin.org | De novo design of highly specialized catalysts for improved stereoselectivity. |

Exploration of Unconventional Reaction Conditions for Enhanced Selectivity

The principles of green chemistry are increasingly influencing synthetic design. ekb.eg Moving beyond traditional organic solvents and reaction conditions can lead to improved yields, higher selectivity, and more sustainable processes.

Future research into the synthesis of this compound will undoubtedly explore these unconventional conditions:

Alternative Solvent Systems: Many organic reactions are performed in volatile organic solvents, which pose environmental and safety risks. libretexts.org Future syntheses will likely investigate greener media such as water, supercritical fluids (e.g., scCO₂), ionic liquids (ILs), or deep eutectic solvents (DESs). ekb.egresearchgate.netrsc.org These solvents can offer unique solubility and reactivity profiles, sometimes enhancing reaction rates and selectivity. rsc.org

CO₂ as a Promoter: Research has shown that carbon dioxide can be used to accelerate cyanohydrin synthesis from an insoluble cyanide source like KCN under neutral conditions, avoiding the generation of toxic HCN gas. nih.govchemrxiv.org Applying this CO₂-enabled protocol could provide a safer and more efficient pathway.

Alternative Energy Sources: Microwave irradiation and sonochemistry (the use of ultrasound) are known to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. ekb.eg Exploring these energy sources could significantly intensify the synthesis process.

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. researchgate.net Mixing reactants, potentially with a solid-supported catalyst, and applying energy via microwave or mechanochemistry (grinding) is a key area of future development. ekb.eg

| Condition | Conventional Approach | Unconventional Alternative | Potential Benefit |

|---|---|---|---|

| Solvent | Toluene, Dichloromethane | Deep Eutectic Solvents (DESs), Supercritical CO₂, Water. ekb.eglibretexts.org | Reduced environmental impact, improved catalyst recycling, unique selectivity. researchgate.netrsc.org |

| Cyanide Source/Activation | TMSCN, HCN | KCN with CO₂ atmosphere. nih.govchemrxiv.org | Avoidance of highly toxic HCN, use of a stable cyanide source. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Sonication. ekb.eg | Drastically reduced reaction times, improved yields. |

| Reaction Phase | Homogeneous solution | Solvent-free (neat) or solid-state mechanochemistry. ekb.eg | Maximum process intensification, minimal solvent waste. |

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing 5-Hydroxycyclohex-1-ene-1-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step functionalization of cyclohexene derivatives. A feasible route includes:

- Step 1 : Bromination of cyclohexene at the target position (e.g., using NBS or Br₂) to introduce a leaving group.

- Step 2 : Nucleophilic substitution with cyanide (e.g., NaCN) to install the nitrile group.

- Step 3 : Hydroxylation via epoxidation followed by acid-catalyzed ring opening or hydroxyl-directed oxidation.

- Validation : Confirm regioselectivity and purity using , , and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies hydroxyl proton environments (δ 1.5–2.5 ppm for cyclohexene protons; δ ~5.5 ppm for olefinic protons). confirms nitrile carbon (δ ~115–120 ppm).

- IR Spectroscopy : Sharp absorption at ~2240 cm (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 123.15 (C₇H₉NO) and fragmentation patterns to validate structure .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C to minimize oxidation of the hydroxyl group.

- Use amber vials to avoid light-induced isomerization.

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:

- Variable Temperature (VT) NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.